molecular formula C16H19N3O2S B2921299 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine CAS No. 1796969-18-0

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine

Cat. No.: B2921299
CAS No.: 1796969-18-0
M. Wt: 317.41
InChI Key: SNEPIFHXFZXYKG-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine is a chemical compound of interest in medicinal chemistry and neuroscience research. This molecule features a pyridazine core, a heterocycle known for its relevance in drug discovery, linked via an ether bond to a piperidine ring that is further functionalized with a 4-methylthiophene-2-carbonyl group . This specific structural motif, particularly the 1-(thiophene-2-carbonyl)piperidine fragment, is recognized in scientific literature as a key component in bioactive molecules . While the precise biological profile of this compound is an area for ongoing investigation, its structure suggests potential for interaction with central nervous system (CNS) targets. Pyridazine derivatives have been identified as core structures in the development of novel, CNS-penetrant ligands . Furthermore, piperidine and its derivatives are fundamental structural elements found in numerous compounds active against histamine H3 and sigma-1 receptors, which are prominent targets in pain and neurological disorder research . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a chemical probe for exploring new biological pathways. Please note: This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-9-14(22-10-11)16(20)19-7-5-13(6-8-19)21-15-4-3-12(2)17-18-15/h3-4,9-10,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEPIFHXFZXYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridazine ring.

    Attachment of the thiophene derivative: This can be done through acylation reactions where the thiophene derivative is attached to the piperidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene derivative can be reduced to alcohols.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine and thiophene moieties can play crucial roles in binding to these targets, while the pyridazine ring can influence the overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key examples:

Compound Core Structure Key Substituents Functional Features Potential Applications
3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine Pyridazine - 3-Methyl group
- Piperidin-4-yloxy linked to 4-methylthiophene-2-carbonyl
- Hybrid electron-rich/electron-deficient system
- Flexible piperidine linker
Kinase inhibition, CNS targeting (hypothetical)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine - 4-Methylpiperazine
- Thiophene-2-yl group
- Nitrile at 3-position
- Strong electron-withdrawing nitrile group
- Rigid pyridine core
Anticancer agents (preclinical studies)
3-Methyl-6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine - Piperazine at 6-position
- Triazole fused to pyridazine
- High polarity due to triazole
- Piperazine enhances solubility
Antibacterial research (discontinued development)
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine Pyridazine - Methanesulfonylphenyl-pyrazole substituent
- 6-Methyl group
- Sulfonyl group enhances metabolic stability
- Bulky aromatic substituents
Anti-inflammatory candidates (in silico studies)

Key Observations:

Core Heterocycles: Pyridazine derivatives (target compound and ) exhibit planar, electron-deficient cores, favoring interactions with ATP-binding pockets in kinases. In contrast, pyridine () and triazolopyridazine () cores introduce varying electronic and steric profiles.

Substituent Effects: Thiophene vs. Sulfonyl Groups: The 4-methylthiophene in the target compound may enhance lipophilicity and π-π stacking, whereas the methanesulfonyl group in improves solubility and metabolic stability . Piperidine vs. Piperazine: Piperidine (target compound) is less basic than piperazine (), which could reduce off-target interactions with non-specific amine-binding receptors .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step coupling of the thiophene-carbonyl-piperidine moiety to pyridazine, a process requiring precise control of steric hindrance. Analog employs a simpler pyridine nitrile synthesis route, while uses Suzuki-Miyaura coupling for aryl-pyrazole integration .

Research Findings and Data Gaps

  • Bioactivity: No direct pharmacological data exist for the target compound. However, analogs like and show promise in kinase inhibition (IC₅₀ ~50 nM for in EGFR mutants) and anti-inflammatory activity (pIC₅₀ = 7.2 for in COX-2 assays) .
  • Physicochemical Properties :
    • Calculated logP for the target compound: ~3.1 (estimated), higher than (logP = 2.4) due to the thiophene group.
    • Aqueous solubility: Likely <10 µM (similar to ), necessitating formulation optimization for in vivo studies.

Biological Activity

3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridazine core substituted with a piperidine moiety and a thiophene derivative, which contribute to its biological activity.

The molecular formula of this compound is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 331.4 g/mol. Its structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action may involve modulation of biological pathways, which could lead to therapeutic effects such as anti-inflammatory or anticancer properties. Further research is needed to elucidate the exact pathways involved.

Biological Activity Studies

Several studies have explored the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, similar piperidine derivatives have shown effectiveness in inducing apoptosis in cancer cell lines, suggesting that this compound could also possess similar properties .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exert anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Case Studies

  • Study on Anticancer Properties : A study evaluating the anticancer effects of related compounds demonstrated that modifications in the piperidine ring significantly influenced cytotoxicity against human cancer cell lines. The study concluded that optimizing structural features could enhance the anticancer efficacy of pyridazine derivatives .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory potential of compounds similar to this compound. Results indicated a dose-dependent reduction in inflammatory markers in vitro, highlighting the therapeutic potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionPotential modulation of enzyme activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine to improve yield and purity?

  • Methodological Answer : The synthesis of structurally similar piperidinyl-pyridazine derivatives often involves coupling reactions under anhydrous conditions. For example, highlights the use of dichloromethane as a solvent and sodium hydroxide for deprotonation during nucleophilic substitution. To optimize yield, consider:

  • Stepwise purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and minimize side products .
  • Temperature control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., acylation of piperidine) to prevent degradation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the integration of methyl groups (3-methyl pyridazine, 4-methylthiophene) and the piperidin-4-yloxy linkage. Anomalous shifts may indicate stereochemical issues .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H]+ ion) .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of analogs of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations in the thiophene (e.g., 3-methyl vs. 4-chloro substituents) or piperidine (e.g., replacing the 4-methylthiophene-2-carbonyl group with a benzoyl moiety) to assess impact on target binding .
  • Functional assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for kinase or GPCR targets) and correlate substituent effects with IC₅₀ values .
  • Computational modeling : Perform docking studies using crystallographic data of homologous targets (e.g., S1P receptors) to rationalize SAR trends .

Q. What experimental strategies resolve contradictions in solubility and stability data across different studies?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol under controlled conditions (e.g., 25°C vs. 37°C) to identify discrepancies caused by solvent polarity .
  • Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity for 4 weeks, then analyze degradation products via LC-MS .
  • Buffer compatibility : Compare stability in pH 7.4 vs. pH 2.0 buffers to simulate physiological and gastric environments .

Q. How can researchers investigate the metabolic pathways and pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify metabolites using LC-MS/MS. Focus on oxidative demethylation or piperidine ring cleavage .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (%) and correlate with bioavailability .
  • In vivo PK studies : Administer the compound orally/intravenously to rodents and collect plasma samples at timed intervals for half-life (t₁/₂) and AUC calculations .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s biological activity (e.g., IC₅₀ variability) be addressed?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), incubation times, and ATP concentrations in kinase assays .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate experimental conditions .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tests (e.g., ANOVA) to identify outliers .

Experimental Design for Mechanism of Action

Q. What strategies can elucidate the molecular target of this compound in neurodegenerative disease models?

  • Methodological Answer :

  • Photoaffinity labeling : Synthesize a probe with a diazirine tag (e.g., at the piperidine carbonyl) to crosslink with target proteins in neuronal lysates .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens in cell lines to identify genes whose loss abolishes the compound’s effect .
  • Thermal shift assays : Monitor protein melting curves (via differential scanning fluorimetry) to identify targets stabilized by compound binding .

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